molecular formula C7H10ClNO B1343855 2-(Aminomethyl)phenol hydrochloride CAS No. 142418-57-3

2-(Aminomethyl)phenol hydrochloride

Cat. No.: B1343855
CAS No.: 142418-57-3
M. Wt: 159.61 g/mol
InChI Key: RTKWXHAMMQCKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)phenol hydrochloride is a valuable chemical building block in organic and medicinal chemistry research. This compound features both a phenol and a primary amine group, which have been manipulated to create diverse heterocyclic structures and pharmacologically active molecules. A significant research application for this class of compounds is in the development of saluretic and antihypertensive agents. Studies have shown that 2-(aminomethyl)phenols can be transformed through N,O-spiroannulation and quaternization to produce 3,4-dihydrospiro-2H-1,3-benzoxazines and benzoxazinium salts, which are investigated for their diuretic effects and ability to modulate blood pressure . The structural motif of the 2-(aminomethyl)phenol is also integral to processes for preparing more complex derivatives, including various iodinated tetrahydro-naphthol compounds, which are synthesized as key intermediates in drug discovery efforts . As a reagent, it is characterized by its molecular formula and weight, and researchers must handle it in accordance with its safety profile, which includes hazard codes Xn (Harmful) and N (Dangerous for the environment) . This product is intended for research purposes only and is strictly not designed for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(aminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKWXHAMMQCKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622123
Record name 2-(Aminomethyl)phenol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142418-57-3, 61626-91-3
Record name 2-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)phenol hydrochloride
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Advanced Synthetic Methodologies and Chemical Transformations

Synthesis via Hydrolytic Ring-Opening of Benzoxazines

A significant advancement in the synthesis of 2-(aminomethyl)phenol (B125469) derivatives involves the hydrolytic ring-opening of benzoxazine (B1645224) monomers. nih.govconicet.gov.arresearchgate.net This method provides a versatile and efficient route to these important intermediates.

Methodological Development and Optimization from Benzoxazine Monomers

The synthesis of 2-(aminomethyl)phenol and its derivatives can be achieved through the HCl hydrolysis of readily available benzoxazine monomers. nih.govconicet.gov.arresearchgate.net This approach has been demonstrated using model benzoxazine monomers such as PH-a (a phenol (B47542)/aniline-based mono-oxazine) and BA-a (a bisphenol A/aniline-based bis-oxazine). nih.govconicet.gov.arresearchgate.net The process involves the acid-catalyzed cleavage of the oxazine (B8389632) ring, yielding the corresponding 2-(aminomethyl)phenol derivative.

The chemical structures of the resulting products have been rigorously characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopies, with further verification by elementary analysis. nih.govconicet.gov.arresearchgate.net Thermal properties of these derivatives are typically studied using Differential Scanning Calorimetry (DSC). nih.govconicet.gov.arresearchgate.net

A key advantage of this methodology is the formation of stable 2-(aminomethyl)phenolic intermediates, which can then be used as building blocks for novel benzoxazine syntheses. nih.govconicet.gov.arresearchgate.net For instance, these intermediates can react with paraformaldehyde to reform the oxazine ring or with other aldehydes, like benzaldehyde, to introduce different substituents at the 2-position of the oxazine ring. nih.govconicet.gov.arresearchgate.net

Table 1: Exemplary Benzoxazine Monomers for Hydrolytic Ring-Opening

Benzoxazine MonomerBase ComponentsResulting Intermediate
PH-aPhenol, Aniline, Formaldehyde (B43269)2-((phenylamino)methyl)phenol (hPH-a)
BA-aBisphenol A, Aniline, FormaldehydeIntermediate from BA-a hydrolysis

Reaction Kinetics and Selectivity in Benzoxazine Hydrolysis

The hydrolysis of benzoxazines is a chemically controlled process. Studies on related systems, such as 1,3-benzoxazine-2,4-dione, have shown that the hydrolysis kinetics are pH-dependent. nih.gov The reaction can proceed spontaneously or be catalyzed by water at acidic pH (1-4), while at higher pH, it is catalyzed by hydroxide (B78521) ions. nih.gov This suggests that the rate of ring-opening can be modulated by controlling the reaction's pH. nih.gov

The selectivity of the hydrolysis reaction is crucial for obtaining the desired 2-(aminomethyl)phenol derivative without significant side-product formation. The use of HCl in the hydrolysis of PH-a and BA-a has been shown to be effective in selectively cleaving the oxazine ring to yield the target intermediates. nih.gov

Reversible Nature of 2-(Aminomethyl)phenol Derivatives in Benzoxazine Formation

An important characteristic of the 2-(aminomethyl)phenol system is the reversible nature of the benzoxazine formation. The 2-(aminomethyl)phenolic derivatives, formed from the hydrolytic ring-opening of benzoxazines, can be readily converted back into benzoxazine structures. nih.govconicet.gov.arresearchgate.net This is typically achieved by reacting the intermediate with an aldehyde, such as paraformaldehyde. nih.govconicet.gov.arresearchgate.net This reversibility underscores the utility of these intermediates as versatile synthons for designing and creating a wide array of new benzoxazine resins with tailored properties. nih.govconicet.gov.arresearchgate.net

Alternative Synthetic Routes to 2-(Aminomethyl)phenol and Analogues

While hydrolytic ring-opening is a prominent method, other synthetic strategies are also employed to produce 2-(aminomethyl)phenol and its analogues. These include the classical Mannich reaction and reduction of nitro precursors.

Mechanistic Investigations of Mannich Reactions in o-Hydroxybenzylamine Formation

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgbyjus.comlibretexts.org In the context of producing o-hydroxybenzylamines, a phenol acts as the nucleophile. The reaction mechanism initiates with the formation of an iminium ion from an amine and formaldehyde. wikipedia.orgbyjus.comlibretexts.org The phenol, existing in equilibrium with its enol-like tautomer, then attacks the electrophilic iminium ion to form the Mannich base, a β-amino-carbonyl compound. wikipedia.orgbyjus.comlibretexts.org

The reaction is typically acid-catalyzed, which facilitates the formation of the iminium ion. wikipedia.org Primary or secondary amines are used, as they possess the necessary N-H proton for the formation of the Schiff base intermediate. byjus.com This method provides a direct route to ortho-aminoalkylation of phenols.

Table 2: Key Steps in the Mannich Reaction for o-Hydroxybenzylamine Synthesis

StepDescription
1Formation of an iminium ion from an amine and formaldehyde.
2Tautomerization of the phenol to its more nucleophilic enol-like form.
3Nucleophilic attack of the phenol on the iminium ion.
4Formation of the β-amino-carbonyl compound (Mannich base).

Reduction Strategies for Phenolic Nitro Precursors in Related Compounds

Another important synthetic route involves the reduction of phenolic nitro precursors. For instance, p-aminophenol is commercially produced by the reduction of p-nitrophenol. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of an acid. google.com Other metals such as platinum, nickel, and their oxides can also be employed. google.com

A stepwise reduction process can be utilized where the reduction of the nitro group is partially carried out, followed by acetylation of the newly formed amino group, and then continuation of the reduction. google.com This allows for controlled synthesis and can be particularly useful in producing N-acetylated aminophenols. google.com Similar strategies can be adapted for the synthesis of 2-aminophenol (B121084) from 2-nitrophenol, which serves as a precursor for various derivatives. wikipedia.org The reduction of a nitro group on a phenolic ring is a versatile method for introducing an amino group, which can then be further modified. For example, 2-nitro-5-aminomethyl-phenol derivatives can be reduced to their 2-amino counterparts using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst. google.com

Derivatization Strategies for Functional Group Integration

The presence of both an aminomethyl and a phenolic hydroxyl group in 2-(Aminomethyl)phenol hydrochloride offers two distinct sites for chemical modification. This allows for the implementation of various derivatization strategies to integrate new functional groups and create a diverse library of novel structures.

The primary amino group within the aminomethyl moiety is a key handle for a variety of chemical transformations. nih.govrsc.org These modifications can introduce new structural features and functionalities, significantly expanding the chemical space accessible from this starting material.

N-Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or carboxylic acids to form amides. This reaction is fundamental for introducing a wide range of acyl groups, thereby modulating the electronic and steric properties of the molecule.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce one or two alkyl groups at the nitrogen atom, leading to secondary or tertiary amines, respectively. Selective mono-N-alkylation can be achieved under controlled conditions. thieme-connect.de

Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones. mdma.chorganic-chemistry.org This process involves the initial formation of an imine or a hemiaminal intermediate, which is then reduced in situ to the corresponding amine. mdma.ch This method is highly effective for the synthesis of more complex secondary and tertiary amines.

These modifications at the aminomethyl group are crucial for building novel molecular scaffolds and for the synthesis of compounds with tailored properties.

The phenolic hydroxyl group in this compound provides another avenue for derivatization, allowing for the introduction of a variety of functional groups through reactions targeting the oxygen atom. nih.gov

O-Alkylation: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This reaction is a common strategy for protecting the hydroxyl group or for introducing specific alkyl chains. Selective O-alkylation of aminophenols can be achieved by first protecting the amino group. researchgate.net

Esterification: While phenols are generally less reactive than alcohols in esterification with carboxylic acids, they can be readily esterified using more reactive acylating agents like acid chlorides or acid anhydrides. youtube.com This transformation introduces an ester functionality, which can alter the molecule's polarity and biological activity.

C-H Functionalization: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds ortho or para to the phenolic hydroxyl group. mdpi.comrsc.orgresearchgate.net These methods, often employing transition metal catalysis, allow for the introduction of aryl, alkyl, or other functional groups directly onto the aromatic ring, providing a powerful tool for scaffold diversification. rsc.org

The ability to selectively modify either the aminomethyl or the phenolic hydroxyl group, or both, makes this compound a versatile building block in synthetic chemistry.

The following table summarizes derivatization strategies for the functional groups of 2-(Aminomethyl)phenol:

Functional GroupReaction TypeReagent ExampleProduct TypeReference
AminomethylN-AcylationAcid ChlorideAmide
AminomethylN-AlkylationAlkyl HalideSecondary/Tertiary Amine thieme-connect.de
AminomethylReductive AminationAldehyde/KetoneSecondary/Tertiary Amine mdma.chorganic-chemistry.org
Phenolic HydroxylO-AlkylationAlkyl HalideEther researchgate.net
Phenolic HydroxylEsterificationAcid ChlorideEster youtube.com
Phenolic HydroxylC-H FunctionalizationAryl Halide (with catalyst)Arylated Phenol mdpi.comrsc.orgresearchgate.net

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Aminomethyl)phenol (B125469) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In 2-(Aminomethyl)phenol hydrochloride, the key proton signals are those of the aromatic ring, the aminomethyl group (-CH₂NH₃⁺), and the phenolic hydroxyl group (-OH).

The protonation of the primary amine to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons. The electron-withdrawing effect of the -NH₃⁺ group causes the methylene (B1212753) protons of the aminomethyl group to be deshielded, shifting their resonance downfield. The chemical environment of the aromatic protons is also affected by the ortho- and para-directing effects of the hydroxyl group and the meta-directing effect of the aminomethyl group.

The expected ¹H NMR signals for this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), are summarized in the table below. The exact chemical shifts can vary depending on the solvent and concentration.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic Protons (H-3, H-4, H-5, H-6)6.8 - 7.5MultipletThe four protons on the benzene (B151609) ring will appear as a complex multiplet due to spin-spin coupling.
Methylene Protons (-CH₂)~4.1Singlet/TripletThe two protons of the aminomethyl group will likely appear as a singlet. If coupling to the -NH₃⁺ protons occurs, it may appear as a triplet.
Aminium Protons (-NH₃⁺)8.0 - 8.5Broad SingletThe three protons of the ammonium (B1175870) group are typically broad and may exchange with solvent protons.
Hydroxyl Proton (-OH)9.0 - 10.0Broad SingletThe phenolic proton is acidic and its signal is often broad and may also exchange with solvent protons.

This table is based on typical chemical shift values for similar functional groups and the expected effects of protonation. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the aminomethyl group.

The chemical shifts of the carbon atoms are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the aminomethyl group. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield, as will the carbon atom attached to the aminomethyl group (C-2). The chemical shifts of the other aromatic carbons will be influenced by their position relative to these two substituents.

The expected ¹³C NMR signals for this compound are presented in the table below.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C-1 (C-OH)~155The carbon atom bearing the hydroxyl group is significantly deshielded.
C-2 (C-CH₂NH₃⁺)~125The carbon atom attached to the aminomethyl group.
C-3, C-4, C-5, C-6115 - 130The remaining four aromatic carbons will have distinct chemical shifts.
Methylene Carbon (-CH₂)~42The carbon of the aminomethyl group.

This table is based on data for the related compound 2-(aminomethyl)phenol and predicted shifts upon protonation. nih.gov Actual experimental values may vary.

**3.1.3. Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques could offer deeper insights into the stereochemistry and conformational dynamics of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish connectivity between protons and carbons.

COSY: A 2D NMR technique that shows correlations between coupled protons, which would be useful in assigning the complex spin system of the aromatic protons.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: This technique reveals correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecule.

Although no specific studies utilizing these advanced techniques for this compound have been identified in the literature search, their application would be a standard approach for a complete structural elucidation. spectrabase.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups in this compound. The formation of the hydrochloride salt leads to the appearance of specific absorption bands associated with the aminium group (-NH₃⁺).

Key expected FTIR absorption bands are detailed in the table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3200-3500O-H stretchPhenolic -OHStrong, Broad
2800-3200N-H stretchAminium -NH₃⁺Strong, Broad
3000-3100C-H stretchAromatic C-HMedium
2850-2960C-H stretchMethylene -CH₂-Medium
1500-1600N-H bendAminium -NH₃⁺Medium to Strong
1450-1600C=C stretchAromatic RingMedium to Strong
1200-1300C-O stretchPhenolic C-OStrong
1000-1250C-N stretchAliphatic C-NMedium

This table is based on established correlation charts for functional groups and the known effects of amine salt formation on IR spectra. spectroscopyonline.com

The broad O-H and N-H stretching bands are characteristic and often overlap with the C-H stretching vibrations. The presence of the aminium ion is clearly indicated by the broad absorption in the 3200-2800 cm⁻¹ region and the bending vibration around 1600-1500 cm⁻¹.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the C-C backbone of the molecule.

While a specific Raman spectrum for this compound was not found, the spectrum of the related compound 2-aminophenol (B121084) shows characteristic bands for the aromatic ring vibrations. In general, Raman and FTIR are complementary techniques that can provide a more complete picture of the vibrational modes of a molecule. libretexts.org

Expected characteristic Raman shifts for this compound are listed below.

Raman Shift (cm⁻¹) Vibrational Mode Functional Group Intensity
3050-3080C-H stretchAromatic C-HStrong
~1600C=C stretchAromatic RingStrong
~1000Ring Breathing ModeAromatic RingStrong

This table is based on typical Raman shifts for substituted aromatic compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in characterizing the solid-state structures of numerous organic compounds, including derivatives of 2-(Aminomethyl)phenol.

Analysis of Crystal Systems and Space Groups for Derivatives

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For derivatives of 2-(Aminomethyl)phenol and other related organic molecules, these parameters dictate the packing of molecules in the solid state.

Derivatives of this compound, like other organic molecules, most frequently crystallize in a small number of space groups. Over half of all organic crystal structures are found in just two space groups: the monoclinic P2₁/c and the triclinic P-1. youtube.com Including the next four most common space groups accounts for 83% of all organic crystal structures. youtube.com

Studies on analogous compounds show a tendency to crystallize in monoclinic systems, with P2₁/c being a commonly observed space group. For instance, certain hydantoin (B18101) derivatives have been reported to crystallize in the monoclinic system with space groups such as P2₁/c and C2/c. nih.gov The choice of crystal system is governed by the inherent rotational symmetry of the molecules. cam.ac.ukwikipedia.org The prevalence of these specific space groups is attributed to the efficiency with which chiral and achiral molecules can pack together through operations like screw axes and glide planes, which are characteristic of these groups. youtube.com

Table 1: Common Crystal Systems and Space Groups for Organic Derivatives

Crystal System Common Space Groups Notes
Monoclinic P2₁/c, C2/c Very common for organic compounds, accounting for a significant percentage of known structures. youtube.comnih.gov
Orthorhombic P2₁2₁2₁, Pbca Also frequently observed, allowing for efficient packing in three dimensions. youtube.com
Triclinic P-1 The least symmetric system, but common for molecules that lack higher symmetry elements. youtube.com

Elucidation of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence the crystal packing of phenol (B47542) derivatives. In the solid state, the phenolic hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group of this compound are primary sites for hydrogen bonding.

The phenolic -OH group typically acts as a hydrogen bond donor, while the nitrogen atom of the amine group can act as an acceptor. vedantu.com This leads to the formation of strong O-H···N intermolecular hydrogen bonds. These interactions can link molecules into one-dimensional chains or more complex two- or three-dimensional networks. nih.gov In the crystal structures of related compounds, molecules are often linked by N—H⋯N hydrogen bonds to form dimers, which then assemble into chains. nih.gov The phosphate (B84403) groups in nucleotide derivatives, for example, are known to form hydrogen bonds with coordinated water molecules. capes.gov.br The presence of polar solvents like methanol (B129727) or ethanol (B145695) during crystallization can enhance this ordered lattice formation by promoting hydrogen bonding.

π−π Stacking Interactions in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenol rings play a significant role in the crystal packing. scirp.orgmdpi.com These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.

Computational Chemistry for Molecular and Electronic Structure Insights

Computational methods, particularly Density Functional Theory (DFT) and Hirshfeld surface analysis, provide a deeper understanding of the molecular and electronic structure that complements experimental data from X-ray crystallography.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate optimized geometries, molecular orbital energies, and other electronic properties of molecules like 2-(Aminomethyl)phenol. researchgate.netrjpn.org

The B3LYP hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-311++G**, is commonly used for these calculations. researchgate.netnih.gov DFT can accurately predict geometrical parameters such as bond lengths and angles, which are often in excellent agreement with experimental values. researchgate.net Furthermore, DFT is used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. rjpn.org DFT calculations have also been successfully used to compute thermodynamic properties like enthalpies of formation and bond dissociation energies for aminophenol isomers. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a given molecule's electron density is dominant.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Pyridine (B92270) Derivatives

Contact Type Percentage Contribution (%)
H···H 46.1
N···H/H⋯N 20.4
C···H/H⋯C 17.4
C···C 6.9
N···C/C⋯N 3.8

Data derived from a study on a substituted pyridine derivative to illustrate typical interaction contributions. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(Aminomethyl)phenol
5-bromocytosine
2-cyanoguanidinophenytoin
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide
(imidazo[4,5-d]imidazole-2,5-diylidine)dicyanamide
2-aminophenol
o-nitrophenol
p-nitrophenol
p-cresol
2-fluorophenol
2-chlorophenol
2-bromophenol
2-iodophenol
[Ni(5′-dGMP)(H₂O)₅]
[Co(5′-dGMP)(H₂O)₅]
2-amino-5-chlorobenzophenone oxime
N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide
2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. nih.gov It provides a three-dimensional map of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govmdpi.com This information is crucial for predicting how a molecule will interact with other chemical species, including substrates, receptors, and catalysts. nih.govmdpi.com

In MEP maps, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density and negative potential, making them susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would highlight the electron-rich oxygen atom of the hydroxyl group and the π-system of the aromatic ring as potential sites for electrophilic interaction. The hydrogen atoms, particularly those of the aminomethyl group and the hydroxyl group, would appear as regions of positive potential, indicating their susceptibility to nucleophilic attack. The analysis of the MEP surface provides a visual representation of the molecule's reactivity, guiding the understanding of its chemical properties and potential interactions in various chemical and biological processes. nih.govnih.gov

Advanced Chromatographic and Elemental Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely used for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.org These methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov

In the context of this compound, HPLC can be employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. A common approach involves using a reverse-phase column (like a C18 column) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection is often carried out using a UV detector at a wavelength where the phenol chromophore absorbs, such as 254 nm.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for confirming the identity of the target compound by providing its molecular weight. For 2-(Aminomethyl)phenol, which has a molecular weight of 123.15 g/mol , the protonated molecule [M+H]+ would be observed at an m/z of approximately 124.07 in the mass spectrum under positive ionization mode. nih.gov LC-MS/MS, which involves further fragmentation of the parent ion, can provide structural information, enhancing the confidence in the compound's identification. nih.gov

These chromatographic methods are also invaluable for reaction monitoring. By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC or LC-MS, chemists can track the consumption of reactants and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. nih.gov

Below is an example of a typical data table that might be generated during the HPLC analysis of this compound.

Table 1: HPLC Purity Analysis of this compound

Sample ID Retention Time (min) Peak Area % Area Identity
Synthesis Batch 1 5.2 98500 98.5 2-(Aminomethyl)phenol HCl
Synthesis Batch 1 2.8 1000 1.0 Impurity A
Synthesis Batch 1 6.1 500 0.5 Impurity B

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which can then be used to determine the empirical formula of the substance. This analytical method is crucial for verifying the stoichiometry of a newly synthesized compound and ensuring its purity. bch.ro

For this compound, the molecular formula is C₇H₁₀ClNO. Based on this formula, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the correct elemental composition and stoichiometry of the synthesized compound. researchgate.net

Table 2: Elemental Analysis Data for this compound

Element Theoretical % Experimental % (Batch 1) Experimental % (Batch 2)
Carbon (C) 52.68 52.65 52.70
Hydrogen (H) 6.32 6.35 6.30
Chlorine (Cl) 22.21 22.18 22.25
Nitrogen (N) 8.78 8.75 8.81
Oxygen (O) 10.02 10.07 9.94

Note: The experimental values are hypothetical and for illustrative purposes.

Compound Names Mentioned in the Article

Applications in Organic Synthesis and Catalytic Chemistry

Strategic Role as a Key Synthetic Building Block

As a synthetic building block, 2-(Aminomethyl)phenol (B125469) hydrochloride provides a rigid and functionalized aromatic core from which larger, more elaborate molecules can be constructed.

A primary application of 2-(aminomethyl)phenol derivatives is in the synthesis of 1,3-benzoxazines. These heterocyclic compounds are of significant interest for the development of polybenzoxazines, a class of high-performance phenolic thermosets. The synthesis typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). In a novel approach, stable 2-(aminomethyl)phenolic derivatives, obtained from the hydrolysis of other benzoxazines, can be used as key intermediates. nih.gov These intermediates are then reacted with aldehydes, such as paraformaldehyde or benzaldehyde, to form the oxazine (B8389632) ring, yielding 2-substituted 1,3-benzoxazines. nih.gov

This method highlights the strategic importance of the 2-(aminomethyl)phenol structure as a direct precursor to the benzoxazine (B1645224) ring system. The ability to introduce various substituents at the 2-position of the oxazine ring by choosing different aldehydes allows for the fine-tuning of the resulting monomer and, consequently, the properties of the final polymer. nih.govresearchgate.net

Table 1: Synthesis of 2-Substituted 1,3-Benzoxazines

This table is interactive. Click on the headers to sort.

Precursor Reagent Product
2-((phenylamino)methyl)phenol Benzaldehyde 2-phenyl substituted 1,3-benzoxazine
2-(aminomethyl) phenolic derivatives Paraformaldehyde 1,3-benzoxazine (unsubstituted at C2)

The inherent structure of 2-(aminomethyl)phenol, a substituted benzene (B151609) derivative, makes it an ideal scaffold for building more complex organic molecules. rsc.org A scaffold in organic synthesis is a core molecular framework upon which additional atoms and functional groups can be systematically added. The phenol and amine groups serve as versatile handles for a variety of chemical transformations, allowing for the extension of the molecular structure in multiple directions. This makes it a foundational piece for creating diverse molecular architectures.

Beyond polymers, 2-(aminomethyl)phenol serves as an intermediate in the synthesis of specialty chemicals and pharmaceutical scaffolds. The aminomethylated phenol motif is present in numerous biologically active compounds. nih.gov The base compound, 2-(aminomethyl)phenol (also known as 2-HOBA), is itself under investigation in clinical trials, highlighting its relevance in medicinal chemistry. rsc.orgnih.gov Its role as a synthetic intermediate allows for the creation of derivatives and analogues that are screened for various therapeutic activities.

Design and Application in Ligand Chemistry

The presence of both a nitrogen atom (a Lewis base) in the amino group and an oxygen atom in the phenol group allows 2-(aminomethyl)phenol to act as a chelating ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.govrsc.org

2-(Aminomethyl)phenol is capable of acting as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms (in this case, nitrogen and oxygen). This chelation often results in the formation of a stable five-membered ring with the metal center, a common and stabilizing feature in coordination chemistry. Transition metal complexes incorporating aminophenol-based ligands are widely studied. derpharmachemica.com While direct studies on 2-(aminomethyl)phenol hydrochloride complexes are specific, the chemistry of related Schiff base ligands derived from aminophenols provides strong evidence for this behavior. nih.govrsc.org These ligands coordinate with a range of transition metal ions such as Copper (Cu(II)), Nickel (Ni(II)), and Cobalt (Co(II)), forming stable complexes with defined geometries, often octahedral. nih.gov The interaction involves the donation of electron pairs from the nitrogen and oxygen atoms to the empty d-orbitals of the transition metal ion, forming coordinate covalent bonds. rsc.org

Table 2: Potential Coordination with Transition Metals

This table is interactive. Click on the headers to sort.

Ligand Type Potential Metal Ions Common Geometries
Aminophenol-based Copper (Cu(II)) Square Planar, Octahedral
Aminophenol-based Nickel (Ni(II)) Square Planar, Octahedral
Aminophenol-based Cobalt (Co(II)) Tetrahedral, Octahedral

The true elegance of the 2-(aminomethyl)phenol structure in catalysis lies in its potential as a bifunctional ligand. In such ligands, both the metal center and the ligand itself participate actively in the catalytic cycle. Aminophenol-based ligands can be "non-innocent," meaning the ligand can undergo changes in its oxidation state during a reaction, working cooperatively with the metal center to facilitate catalysis. derpharmachemica.com

This metal-ligand cooperation is a key strategy for developing highly active and selective catalysts. For instance, iridium catalysts featuring metal-ligand bifunctionality have been developed for reactions like the N-alkylation of amines. researchgate.net While not using this exact phenol, the principle applies. The phenolic proton can be lost, creating a phenoxide that is a stronger electron donor, and the amine can act as a proton shuttle or a binding site. This bifunctionality allows the complex to activate substrates in ways that neither the metal nor the ligand could alone, leading to enhanced catalytic activity for important transformations like oxidation, reduction, and carbon-carbon bond formation. derpharmachemica.comorientjchem.org

Chiral Aminophenol Ligands in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single stereoisomer of a chiral molecule, a critical task in the synthesis of pharmaceuticals and fine chemicals. Chiral ligands, when complexed with a metal catalyst, create a chiral environment that directs the stereochemical course of a reaction. Derivatives of 2-(aminomethyl)phenol can be made chiral, for instance, by using a chiral amine in their synthesis or by modifying the phenol backbone.

These chiral aminophenol ligands are particularly effective in asymmetric transfer reactions. For example, a series of chiral tertiary aminonaphthol ligands, which share the core aminophenol structure, were synthesized and used in the asymmetric phenyl transfer to aromatic aldehydes. nih.gov The studies indicated that both the electronic properties and the steric bulk of the substituents on the ligand framework have a substantial impact on the enantioselectivity of the reaction. nih.gov The development of such ligands is a key area of research, as they offer a practical and efficient route to enantiomerically pure compounds under mild conditions. nih.gov The ability to recycle these chiral auxiliaries makes the process more attractive for large-scale production. nih.gov

Catalytic Applications and Mechanistic Investigations

The structural features of 2-(aminomethyl)phenol derivatives make them excellent candidates for a wide range of catalytic applications. They can be employed in both homogeneous and heterogeneous systems, demonstrating versatility and efficiency in various organic transformations.

Homogeneous Catalysis with 2-(Aminomethyl)phenol Derivatives

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity. Derivatives of 2-(aminomethyl)phenol can form soluble complexes with transition metals like palladium, ruthenium, and nickel, which are active catalysts for cross-coupling reactions and hydrogenations. researchgate.netnih.gov For instance, palladium complexes bearing ligands derived from aminophenols have been used as catalysts in Mizoroki-Heck reactions. researchgate.net These catalytic systems benefit from the defined molecular structure of the catalyst, which allows for systematic tuning of its properties to optimize reaction outcomes. nih.gov

Heterogeneous Catalysis Utilizing Modified Nanoparticles

A significant goal in catalysis is to combine the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation and recyclability). nih.gov One approach is to immobilize catalytic species onto solid supports, such as nanoparticles. The functional groups of 2-(aminomethyl)phenol and its derivatives are ideal for anchoring and stabilizing metal nanoparticles. researchgate.net

For example, palladium nanoparticles stabilized by a phenolic resin support have demonstrated high catalytic activity and could be reused multiple times without significant loss of performance. researchgate.net The functional groups on the support provide strong binding interactions with the metal particles, preventing their aggregation and deactivation. researchgate.net This strategy has been successfully applied to create robust heterogeneous catalysts for Suzuki cross-coupling reactions and other transformations, where the catalyst can be easily recovered by filtration. researchgate.netresearchgate.net

Efficiency in Specific Organic Transformations (e.g., Knoevenagel Condensation, Suzuki-Miyaura Cross-Coupling Reactions)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Catalysts derived from or supported by 2-(aminomethyl)phenol derivatives have shown considerable efficiency in this reaction. The use of phenol derivatives as electrophilic partners in Suzuki-Miyaura coupling is an area of growing interest due to their wide availability and lower environmental impact compared to traditional aryl halides. mdpi.com

The efficiency of these catalytic systems is often high, providing excellent yields of the desired biaryl products under mild conditions. For example, palladium catalysts supported on amine-functionalized polymers have shown high activity in Suzuki reactions conducted in water, an environmentally benign solvent. researchgate.net Protecting the amine group in 2-(aminomethyl)arylboronic acids has been shown to significantly increase yields and shorten reaction times in Suzuki-Miyaura couplings. researchgate.net

Table 1: Efficiency of Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Catalyst SystemReactantsYield (%)ConditionsReference
Pd nanoparticles on phenolic resinAryl halides and phenylboronic acidHighAqueous media researchgate.net
Pd(OAc)₂ with N-t-Boc-2-(aminomethyl)arylboronic acidsAryl halidesIncreased yieldsShorter reaction times researchgate.net
Pd/C on amine-functionalized polymerAryl halides and sodium phenyl trihydroxyborateHighWater researchgate.net
Pd(OAc)₂ with phenoldiazonium saltsPotassium trifluoroboratesGoodRoom temperature nih.gov

Mechanistic Investigations of Catalytic Transfer-Hydrogenation and Ketone Hydrogenation

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance. Catalytic transfer hydrogenation, which uses organic molecules as a hydrogen source, and ketone hydrogenation are important industrial processes.

Mechanistic studies, often supported by computational calculations, have shed light on the pathways involved. For catalytic transfer hydrogenation, studies on related systems suggest that the reaction can proceed through several possible pathways, including initial hydrogenation of the aromatic ring followed by functional group removal, or vice-versa. researchgate.net In the hydrogenation of molecular oxygen by an iridium complex featuring an amino-hydride ligand, a key step is the insertion of O₂ into the metal-hydride bond to form a hydroperoxo intermediate. nih.gov

For ketone hydrogenation, density functional theory (DFT) calculations have been used to explore the reaction on metal surfaces. researchgate.net These studies show that the selectivity for hydrogenating a C=O bond versus a C=C bond is controlled by the activation barriers for each process. dntb.gov.uaosti.gov The reaction often proceeds through keto-enol tautomerization on the catalyst surface, followed by a stepwise dehydrogenation or hydrogenation route. nih.govnih.gov

Role of the Phenolic Hydroxyl Group in Catalytic Processes

The phenolic hydroxyl group in 2-(aminomethyl)phenol and its derivatives is not merely a passive structural element; it plays an active role in catalysis. mdpi.com Its functions are multifaceted:

Stabilization of Catalysts: The hydroxyl group can coordinate to metal nanoparticles, preventing them from agglomerating and thereby maintaining high catalytic activity over time. This is particularly noted in phenolic resin-supported palladium catalysts. researchgate.net

Modulation of Electronic Properties: The electron-donating nature of the hydroxyl group can influence the electronic density of the metal center it is coordinated to, thereby affecting the catalyst's reactivity and selectivity. nih.gov

Participation in Reaction Mechanisms: In some reactions, the phenolic proton can be involved in proton transfer steps. In zeolite-catalyzed conversions, the phenolic hydroxyl group can promote reactions via the formation of hydroxyl radicals. rsc.org

Binding Site: The hydroxyl group serves as a crucial binding site for metal ions, which is the initial step in the formation of many catalytic complexes. researchgate.net

This direct involvement of the hydroxyl group highlights its importance in the design of effective catalysts based on the aminophenol scaffold.

Reactivity Profiles and Mechanistic Pathways

Nucleophilic Reactivity of the Aminomethyl and Phenolic Hydroxyl Groups

2-(Aminomethyl)phenol (B125469) hydrochloride possesses two key functional groups that dictate its nucleophilic character: the aminomethyl group (-CH₂NH₂) and the phenolic hydroxyl group (-OH). The aminomethyl group, with its lone pair of electrons on the nitrogen atom, is a versatile nucleophile. It can readily participate in nucleophilic substitution and addition reactions. For instance, the aminomethyl group can engage in nucleophilic attacks and form hydrogen bonds, making it a valuable intermediate in various organic syntheses. Its reactivity allows for further derivatization through reactions like alkylation and acylation.

The phenolic hydroxyl group also exhibits nucleophilic properties, although its reactivity is influenced by the aromatic ring. While direct substitution or elimination of the phenolic hydroxyl group is uncommon, it can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. libretexts.org The hydroxyl group can also form hydrogen bonds with other molecules, which can influence enzyme activity and other biochemical pathways. The ortho-position of the aminomethyl group relative to the hydroxyl group can lead to intramolecular hydrogen bonding, which enhances the compound's stability, particularly in acidic conditions.

The nucleophilicity of the aminomethyl group is generally greater than that of the phenolic hydroxyl group. Secondary amines, for example, typically show higher nucleophilicity than primary amines like the one found in 2-(aminomethyl)phenol. However, the presence of both groups allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. ontosight.ai

Oxidative and Reductive Pathways

2-(Aminomethyl)phenol hydrochloride can undergo both oxidation and reduction reactions, leading to a variety of products depending on the reagents and conditions employed.

Oxidative Pathways: The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to effect this transformation. The oxidation of phenols can also be mediated by singlet molecular oxygen, a process that is highly dependent on pH and the polarity of the medium, suggesting a charge-transfer mechanism. nih.gov In biological systems, the enzymatic one-electron oxidation of phenolic compounds can generate phenoxyl radicals. These radicals can then be reduced by intracellular reductants, leading to a redox-cycling process that can induce oxidative stress. nih.gov

Reductive Pathways: The synthesis of 2-(aminomethyl)phenol often involves a reduction step. A common method is the reduction of a nitro group to an amino group. For example, 2-(aminomethyl)phenol can be synthesized from 2-nitrobenzyl alcohol through a process that includes the reduction of the nitro group using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Another synthetic route involves the reduction of 2-(2-nitrovinyl)phenol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF).

Ring-Closure and Polymerization Reactions

The dual functionality of 2-(aminomethyl)phenol, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a candidate for intramolecular reactions like ring-closure and intermolecular reactions leading to polymerization.

Ring-Closure Reactions: The ortho positioning of the aminomethyl and hydroxyl groups facilitates intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic structures. For instance, the development of ring-opening reactions of epoxides using pendant sulfamates and sulfamides demonstrates how intramolecular nucleophilic attack can lead to the formation of cyclic compounds with high stereoselectivity. ku.edu While specific examples for this compound are not detailed in the provided results, the principle of intramolecular cyclization is a key aspect of its potential reactivity.

Polymerization Reactions: 2-(Aminomethyl)phenol and its derivatives are utilized in the production of polymers and coatings. Their reactivity and chemical stability allow them to be incorporated into polymer matrices, which can enhance the mechanical properties and thermal stability of the resulting materials. The reaction of phenols with formaldehyde (B43269) to form resinous products is a well-known polymerization process. Although the specific polymerization of this compound is not explicitly described, its structural similarity to other phenols used in polymerization suggests its potential in this area.

Kinetic Studies and Rate Law Determination in Chemical Reactions

Kinetic studies provide valuable insights into the mechanisms and rates of chemical reactions involving this compound.

The rates of reactions involving phenols are highly dependent on the substituents on the aromatic ring and the reaction conditions. For instance, in the reaction of substituted phenols with sulphuryl chloride, the reaction was found to be bimolecular and of the second order. The presence of activating groups, such as methyl groups, increases the reactivity of the phenol (B47542) molecule towards electrophilic attack.

In the context of aminolysis reactions, the rate constant often shows a linear dependence on the amine concentration, suggesting base catalysis. up.ac.za The proposed mechanism involves the nucleophilic addition of the amine to the substrate to form a tetrahedral intermediate, followed by deprotonation. up.ac.za

Kinetic studies on the oxidation of phenolic derivatives have shown that the reaction rates can be on the order of 10⁶ M⁻¹ s⁻¹ for reactions with singlet molecular oxygen. nih.gov The rate of reaction is also significantly influenced by pH, with phenoxide ions reacting much faster than the corresponding neutral phenols. nih.gov

Influence of Reaction Conditions, Solvents, and Catalysts on Reactivity

The reactivity of this compound is significantly influenced by various factors, including reaction conditions, the choice of solvent, and the presence of catalysts.

Reaction Conditions: Temperature and pH are critical parameters. For example, in the Mannich reaction for the synthesis of aminomethylated phenols, controlling the pH between 8 and 9 and the temperature between 60 and 70°C is crucial for optimizing the yield. The oxidation of phenols by singlet molecular oxygen is also highly pH-dependent. nih.gov

Solvents: The polarity of the solvent can have a profound effect on reaction rates and mechanisms. In the aminolysis of certain carbene complexes, the mechanism is dependent on the solvent system, with different proton-donating and -accepting agents playing a role in polar versus non-polar solvents. up.ac.za The rate of the reaction between 2-tertiary butyl 3-methyl phenol and formaldehyde was found to be highest in 1,4-dioxane (B91453) compared to more polar solvents like methanol (B129727) and ethanol (B145695).

Catalysts: Catalysts play a pivotal role in many reactions involving 2-(aminomethyl)phenol and its derivatives. In its synthesis via the reduction of a nitro group, palladium on carbon is a commonly used catalyst. Lewis bases such as ethylamine (B1201723) and triethylamine (B128534) can act as catalysts in the reaction of phenols with formaldehyde. In the hydrodeoxygenation of phenol, the choice of support for a cobalt catalyst (e.g., alumina, silica-alumina, zirconia) dictates the major reaction pathway. researchgate.net Furthermore, transition metal catalysts, such as palladium complexes, are used in aminomethylation reactions, although the electron-donating nature of the amine can sometimes poison the catalyst. nih.gov

Emerging Research Frontiers and Advanced Material Development

Rational Design of Novel Derivatives with Tunable Reactivity

The inherent reactivity of the 2-(aminomethyl)phenol (B125469) backbone, stemming from its ortho-positioned aminomethyl and hydroxyl groups, makes it an exemplary platform for the rational design of new molecules with tailored properties. yok.gov.tr The primary amine serves as a handle for nucleophilic substitution and condensation reactions, while the phenol (B47542) ring is amenable to electrophilic aromatic substitution. yok.gov.tr This dual functionality allows chemists to systematically modify the core structure to fine-tune electronic, steric, and bioactive properties.

A significant area of research involves the synthesis of Schiff base derivatives through the condensation of the primary amine with various aldehydes and ketones. This reaction creates a new class of ligands capable of coordinating with a wide array of metal ions, forming stable metal complexes. The electronic nature of the substituents on the aldehyde or ketone can be systematically varied to modulate the ligand field strength and, consequently, the catalytic or magnetic properties of the resulting metal complex.

Furthermore, derivatives of 2-(aminomethyl)phenol have been investigated for their potential biological activities. By strategically introducing different functional groups onto the phenolic ring or the amine, researchers can create libraries of compounds with modulated bioactivity. This approach has led to the discovery of derivatives with promising applications. For instance, modifying the core structure has yielded compounds with potential saluretic, diuretic, and antihypertensive properties. researchgate.net This demonstrates a clear strategy of tuning the molecule's reactivity and interaction with biological targets through rational design.

Table 1: Examples of 2-(Aminomethyl)phenol Derivatives and Their Tuned Applications

Derivative ClassModification StrategyResulting Property/ApplicationReference
Schiff BasesCondensation of the amine group with various substituted aldehydes.Creation of tunable ligands for metal complexes with varied catalytic activity. yok.gov.tr
4-Alkyl-6-halo DerivativesSubstitution on the phenolic ring.Enhanced antihypertensive activity. researchgate.net
Phenolic DerivativesVaried substitutions on the core structure.Potent anticancer activity via aromatase inhibition. researchgate.net
2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenolIodination and alkylation of the phenolic ring.Development of saluretic and diuretic agents. researchgate.net

Innovation in Heterogeneous and Homogeneous Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. 2-(Aminomethyl)phenol and its derivatives are emerging as important ligands in the design of both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands derived from 2-(aminomethyl)phenol are used to stabilize and control the reactivity of metal centers. The ability of the amine and phenol groups to act as a bidentate ligand allows for the formation of stable chelate rings with transition metals. These "amine-phenol" ligands are instrumental in developing catalysts for various organic transformations. nih.gov The synthesis of these ligands often involves a Mannich-type condensation, and their yields can be significantly improved by using water as a solvent, which aligns with green chemistry principles. nih.gov The electronic and steric environment around the metal center can be precisely adjusted by modifying the ligand structure, thereby influencing the catalyst's activity and selectivity.

In the realm of heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, the focus is on immobilizing active catalytic species onto solid supports. While direct research on 2-(aminomethyl)phenol hydrochloride for this purpose is nascent, a key strategy involves converting effective homogeneous catalysts into recyclable heterogeneous ones. uobaghdad.edu.iq For example, ligands derived from 2-(aminomethyl)phenol can be anchored to solid supports like silica (B1680970) or polymers. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling, which is both economically and environmentally beneficial.

Integration into Advanced Polymeric and Composite Materials Research

The bifunctional nature of 2-(aminomethyl)phenol makes it an attractive monomer for the synthesis of high-performance polymers. Its structure contains both a phenol and a primary amine, the essential components for forming polybenzoxazines, a class of thermosetting resins known for their exceptional properties.

Polybenzoxazines are typically formed through the reaction of a phenol, a primary amine, and formaldehyde (B43269). The use of 2-(aminomethyl)phenol as a monomer is particularly elegant as it contains two of the three necessary functionalities in a single molecule. The polymerization involves a thermally activated ring-opening process of an intermediate benzoxazine (B1645224) monomer. yok.gov.tr This process does not generate any volatile byproducts, leading to near-zero shrinkage upon curing, a highly desirable trait for creating high-precision composite materials and void-free laminates.

The resulting polybenzoxazines exhibit a range of superior properties, including:

High thermal stability

A high glass transition temperature

Low water absorption

Excellent flame retardancy

Superior mechanical and dielectric properties

These characteristics make them suitable for demanding applications in the aerospace, electronics, and automotive industries. Research in this area focuses on synthesizing and characterizing these polymers to optimize their thermal and mechanical performance for specific applications. yok.gov.trresearchgate.net

Exploration of Sustainable Synthetic Methodologies in Green Chemistry

In line with the growing emphasis on environmental stewardship, the chemical community is actively seeking greener synthetic routes for producing valuable compounds. The synthesis of this compound and its derivatives is an area where green chemistry principles are being successfully applied. sigmaaldrich.com

Traditional synthetic methods often rely on harsh reagents and volatile organic solvents. Modern research focuses on developing more sustainable alternatives. One promising approach is the use of microwave-assisted organic synthesis. uobaghdad.edu.iq This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. For example, a novel microwave-mediated method using guanidine (B92328) hydrochloride as a green organocatalyst has been developed for the eco-friendly production of other heterocyclic compounds, showcasing a methodology applicable to related syntheses. uobaghdad.edu.iq

Another key principle of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. The synthesis of amine-phenol ligands, which are derivatives of 2-(aminomethyl)phenol, has been shown to be highly efficient in water, often providing better yields than when using traditional organic solvents. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyKey FeaturesGreen Chemistry AdvantagesReference
Traditional SynthesisOften involves multi-step reactions with harsh reagents and organic solvents.Low yok.gov.tr
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for solvent-free conditions.Energy efficiency, reduced solvent use, potentially higher yields. uobaghdad.edu.iqsigmaaldrich.com
Synthesis in WaterUses water as the reaction solvent instead of volatile organic compounds (VOCs).Eliminates use of toxic/flammable solvents, simplifies workup, safer process. nih.gov
"Direct Cycle" ApproachEmploys recoverable reagents and microwave heating for amine synthesis.High atom economy, reagent recyclability, reduced waste generation. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing 2-(Aminomethyl)phenol hydrochloride with high yield and purity?

  • Methodology : The compound is synthesized via a multi-step process starting with 2-nitrobenzyl alcohol, formaldehyde, and hydrochloric acid. Key parameters include maintaining a reaction temperature of 60–80°C, pH 2–3, and controlled pressure. Post-synthesis, recrystallization in ethanol or methanol achieves >95% purity. Monitoring via HPLC ensures minimal byproducts like unreacted nitro intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (GHS H315, H319). Work in a fume hood to prevent inhalation (H335). Store in airtight containers at 15–25°C, away from oxidizing agents. Spills should be neutralized with diatomaceous earth and disposed of as hazardous waste .

Q. How can researchers verify the structural integrity of synthesized this compound?

  • Methodology : Perform NMR (¹H and ¹³C) to confirm the presence of the aminomethyl (–CH₂NH₂) and phenolic (–OH) groups. IR spectroscopy identifies characteristic bands (e.g., O–H stretch at 3200–3600 cm⁻¹). Mass spectrometry (ESI-MS) validates the molecular ion peak at 175.61 g/mol (C₇H₁₀ClNO) .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the compound’s anticancer activity in vitro?

  • Methodology : Use dose-response assays (0.1–100 μM) on cancer cell lines (e.g., HepG2, HeLa) with MTT or ATP-based viability tests. Include controls for apoptosis (caspase-3/7 activation) and necrosis (LDH release). Confocal microscopy with Annexin V/PI staining quantifies apoptotic vs. necrotic populations. Validate results across ≥3 independent replicates to account for batch variability .

Q. What strategies resolve contradictions in reported IC₅₀ values for antimicrobial activity?

  • Methodology : Standardize testing conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C) and bacterial inoculum size (1–5 × 10⁵ CFU/mL). Compare MIC (minimum inhibitory concentration) via broth microdilution against clinical isolates (e.g., Staphylococcus aureus). Address discrepancies by cross-referencing with structural analogs (e.g., 4-amino-2,6-dichlorophenol hydrochloride) to identify substituent effects on activity .

Q. What mechanistic insights explain the compound’s interaction with metabolic enzymes?

  • Methodology : Conduct molecular docking (AutoDock Vina) to predict binding affinity for targets like dihydrofolate reductase (DHFR) or cytochrome P450. Validate via enzyme inhibition assays (e.g., NADPH depletion for CYP3A4). Compare kinetic parameters (Km, Vmax) with and without the compound to determine competitive/non-competitive inhibition .

Q. How does this compound’s reactivity compare to structurally similar compounds in nucleophilic substitution reactions?

  • Methodology : React with benzyl chloride under basic conditions (K₂CO₃ in DMF) and track substitution rates via TLC. Compare yields and byproduct profiles with analogs like 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride. DFT calculations (Gaussian 09) model transition states to rationalize differences in reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.